3-(trifluoromethyl)-3H-pyridazin-6-one
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Overview
Description
3-(trifluoromethyl)-3H-pyridazin-6-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyridazinone ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 3-(trifluoromethyl)-3H-pyridazin-6-one may involve large-scale synthesis using optimized reaction conditions. These methods aim to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-3H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, radical initiators, and specific oxidizing or reducing agents. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it more effective in its biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(trifluoromethyl)-3H-pyridazin-6-one include other trifluoromethyl-substituted heterocycles, such as:
- 3-(trifluoromethyl)pyrazole
- 3-(trifluoromethyl)indole
- 3-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the position of the trifluoromethyl group. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H3F3N2O |
---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-3H |
InChI Key |
IHWJKZVXSJLQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NC1C(F)(F)F |
Origin of Product |
United States |
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